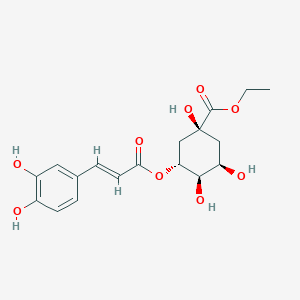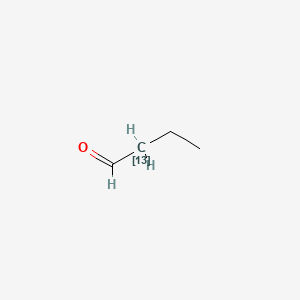
(213C)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(213C)butanal, also known as butyraldehyde, is an organic compound with the formula CH₃(CH₂)₂CHO. It is a colorless, flammable liquid with a pungent odor. This compound is an aldehyde derivative of butane and is miscible with most organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The primary method for producing (213C)butanal is through the hydroformylation of propene. This process involves the reaction of propene with carbon monoxide and hydrogen in the presence of a rhodium catalyst. The reaction is typically conducted at high pressures (20-45 MPa) and temperatures (140-180°C) .
Industrial Production Methods
Industrial production of this compound predominantly uses the hydroformylation process. This method was first identified in 1938 and has since evolved to use rhodium catalysts for improved efficiency. The process involves converting propene to butanal using a homogeneous catalyst system, often with triphenylphosphine as a ligand .
Analyse Chemischer Reaktionen
Types of Reactions
(213C)butanal undergoes several types of chemical reactions, including:
Oxidation: Converts this compound to butanoic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduces this compound to butanol using hydrogenation.
Addition and Condensation Reactions: Participates in aldol condensations and Tishchenko reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium).
Condensation: Base catalysts (e.g., sodium hydroxide).
Major Products
Oxidation: Butanoic acid.
Reduction: Butanol.
Condensation: β-hydroxybutanal (from aldol condensation).
Wissenschaftliche Forschungsanwendungen
(213C)butanal has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (213C)butanal involves its reactivity as an aldehyde. The carbonyl group in this compound is highly reactive, making it susceptible to nucleophilic attacks. This reactivity allows it to participate in various chemical reactions, including oxidation and reduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanone (Methyl Ethyl Ketone): Similar molecular formula (C₄H₈O) but differs in structure as a ketone.
Propionaldehyde: Another aldehyde with a shorter carbon chain.
Pentanal: An aldehyde with a longer carbon chain.
Uniqueness
(213C)butanal is unique due to its specific reactivity and applications. Unlike butanone, which cannot be easily oxidized, this compound can be readily converted to butanoic acid. Its role as an intermediate in various chemical syntheses also sets it apart from other aldehydes .
Eigenschaften
Molekularformel |
C4H8O |
|---|---|
Molekulargewicht |
73.10 g/mol |
IUPAC-Name |
(213C)butanal |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i3+1 |
InChI-Schlüssel |
ZTQSAGDEMFDKMZ-LBPDFUHNSA-N |
Isomerische SMILES |
CC[13CH2]C=O |
Kanonische SMILES |
CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide](/img/structure/B13419326.png)
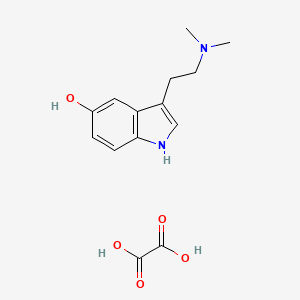
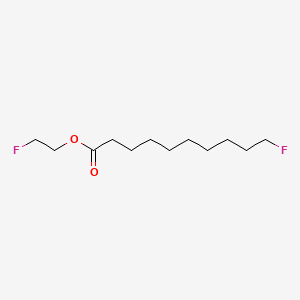
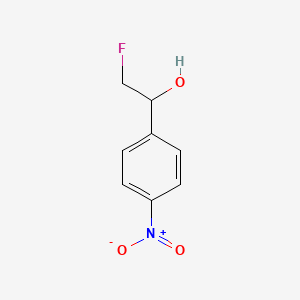
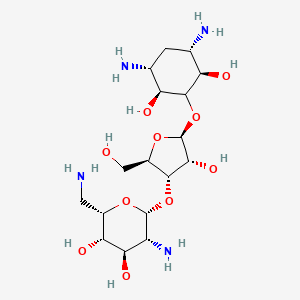
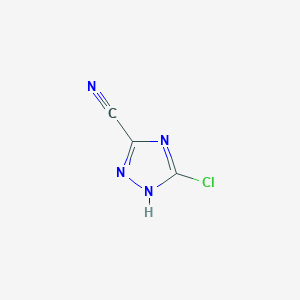
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)
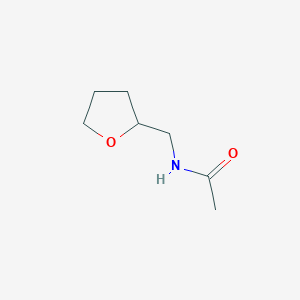
![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
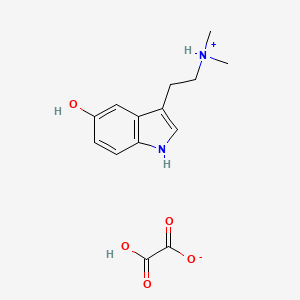
![[(3-Fluoropyrrolidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13419402.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt](/img/structure/B13419421.png)

